molecular formula C21H23N5O2 B2363941 4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide CAS No. 2309752-69-8

4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Cat. No.: B2363941
CAS No.: 2309752-69-8
M. Wt: 377.448
InChI Key: NNWWWSHVMDPAHQ-UHFFFAOYSA-N
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Description

4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a complex organic compound that features a morpholine ring, a phenyl group, and a triazole ring

Scientific Research Applications

4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the phenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction.

    Incorporation of the morpholine ring: This can be done through nucleophilic substitution reactions.

    Formation of the benzamide: This final step typically involves the reaction of an amine with a benzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-4-yl)ethyl)benzamide: Similar structure but with a different position of the triazole ring.

    4-morpholino-N-(1-phenyl-2-(1H-1,2,3-triazol-2-yl)ethyl)benzamide: Another isomer with a different triazole ring position.

    4-morpholino-N-(1-phenyl-2-(1H-1,2,3-triazol-4-yl)ethyl)benzamide: Similar compound with potential differences in biological activity.

Uniqueness

The uniqueness of 4-morpholino-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide lies in its specific arrangement of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-morpholin-4-yl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-21(18-6-8-19(9-7-18)25-12-14-28-15-13-25)24-20(16-26-22-10-11-23-26)17-4-2-1-3-5-17/h1-11,20H,12-16H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWWWSHVMDPAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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